10-Fold Biochemical IC50 Improvement Over Parent Compound MI-2
MI-2-2 demonstrates a 9.7-fold improvement in biochemical inhibitory potency against the menin-MLL interaction compared to its direct predecessor MI-2 [1], [2]. Both compounds were evaluated under identical fluorescence polarization (FP) assay conditions using the MBM1 peptide fragment of MLL [1]. This potency gain was achieved through structure-guided substitution of the 6-propyl group in MI-2 with a 6-(2,2,2-trifluoroethyl) group in MI-2-2, resulting in enhanced hydrophobic contacts with the menin binding pocket as revealed by the co-crystal structure (PDB: 4GQ4) [1].
| Evidence Dimension | Menin-MLL interaction inhibition (IC50 by FP assay) |
|---|---|
| Target Compound Data | IC50 = 46 nM |
| Comparator Or Baseline | MI-2 (parent compound): IC50 = 446 ± 28 nM |
| Quantified Difference | 9.7-fold improvement (446 nM / 46 nM) |
| Conditions | Fluorescence polarization competitive binding assay using MLL MBM1 peptide fragment; both compounds tested in parallel in the same study by Shi et al. (2012) |
Why This Matters
Procurement of MI-2-2 rather than MI-2 is essential when experimental protocols demand nanomolar-level biochemical potency for studying menin-MLL disruption, as the ~10-fold difference in IC50 translates to substantially lower compound concentrations required in cell-free assays.
- [1] Shi A, Murai MJ, He S, Lund G, Hartley T, Purohit T, Reddy G, Chruszcz M, Grembecka J, Cierpicki T. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. Blood. 2012 Nov 29;120(23):4461-9. doi: 10.1182/blood-2012-05-429829. View Source
- [2] MI-2 (hydrochloride) product information. IC50 = 446 ± 28 nM. Anjiechem. View Source
